1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
Scientific Research Applications
Antimicrobial Activity
- Thiazolidine-2,4-diones, which share structural similarities with the compound , have demonstrated promising antibacterial and antifungal activities. For instance, certain compounds in this class showed effective action against gram-positive bacteria and excellent antifungal activity, with some being superior to reference drugs like fluconazole (Prakash et al., 2011).
Anticancer Activity
- N-Substituted indole derivatives, incorporating elements similar to the compound , have shown notable anticancer activity. These compounds, particularly those with strong electron-withdrawing groups, were effective in inhibiting topoisomerase-I enzyme, a target in cancer therapy (Kumar & Sharma, 2022).
Receptor Antagonist Activity
- Compounds featuring a 4-fluorobenzoyl)piperidine group, akin to the compound of interest, have been tested for 5-HT2 and alpha 1 receptor antagonist activity. Some of these compounds have shown potent antagonist activity, indicating potential therapeutic applications in conditions influenced by these receptors (Watanabe et al., 1992).
Stereochemical Composition
- Research into the stereochemical composition and spatial structure of related compounds, such as piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, provides insights into their molecular behavior and potential interactions, which can be crucial for understanding their mechanism of action (Unkovskii et al., 1994).
Enantiomeric Separation
- The enantiomeric separation of drugs with a piperidine-2,6-dione structure, closely related to the compound , has been investigated. This research contributes to the understanding of the chirality of such compounds and their potential implications in therapeutic applications (Overbeke et al., 1997).
Affinity and Selectivity Studies
- Studies on (2-alkoxy)phenylpiperazine derivatives of phenytoin, which include structural elements similar to the compound of interest, provide valuable insights into their affinity and selectivity for certain receptors, potentially guiding the development of targeted therapies (Handzlik et al., 2011).
Properties
IUPAC Name |
1-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-19-9-5-4-6-16(19)14-20(27)24-12-10-17(11-13-24)25-15-21(28)26(22(25)29)18-7-2-1-3-8-18/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSVVIYLIXWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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